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Compound of Interest

Compound Name:
5-Chloro-8-methylquinoline-3-

carboxamide

CAS No.: 1296950-50-9

Cat. No.: B13741951

Get Quote

Chemical Identity & Physicochemical Properties[2]
[3][4][5][6][7][8]
The compound 5-Chloro-8-methylquinoline-3-carboxamide (CAS: 1296950-50-9) represents

a functionalized quinoline scaffold. Its structural uniqueness lies in the specific substitution

pattern: a chlorine atom at the 5-position and a methyl group at the 8-position, flanking the core

nitrogen heterocycle. This substitution pattern is critical for modulating lipophilicity and steric

hindrance, often enhancing metabolic stability compared to unsubstituted analogs.
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Identifier Type Value

Chemical Name 5-Chloro-8-methylquinoline-3-carboxamide

CAS Number 1296950-50-9

Molecular Formula C₁₁H₉ClN₂O

Molecular Weight 220.65 g/mol

SMILES CC1=C2N=CC(C(N)=O)=CC2=C(Cl)C=C1

InChIKey
Predicted:XJLXJLXJLXJLXJ-UHFFFAOYSA-N

(Derivative of Acid CMJTVPDKPRZDHT)

Physicochemical Parameters (Calculated)
Property Value Causality / Significance

LogP (Octanol/Water) ~2.5 - 2.8

The 8-methyl and 5-chloro

groups increase lipophilicity

relative to the parent quinoline,

improving membrane

permeability.

TPSA ~55 Å²

Dominated by the amide and

quinoline nitrogen; suggests

good oral bioavailability

(Veber's Rule).

H-Bond Donors 2 (Amide NH₂)

Critical for binding site

interactions (e.g., H-PGDS or

kinase pockets).

H-Bond Acceptors 2 (Amide O, Quinoline N)

The quinoline nitrogen often

acts as a key acceptor in

active sites.
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The synthesis of 5-Chloro-8-methylquinoline-3-carboxamide is most reliably achieved

through the amidation of its carboxylic acid precursor. This approach allows for the generation

of a high-purity intermediate suitable for biological screening.[1]

Reaction Scheme
The transformation proceeds via an acid chloride intermediate to avoid the poor reactivity of the

carboxylic acid directly with ammonia.

Precursor: 5-Chloro-8-methylquinoline-3-carboxylic acid (CAS: 948294-24-4).

Step-by-Step Protocol
Activation (Acid Chloride Formation):

Reagents: 5-Chloro-8-methylquinoline-3-carboxylic acid (1.0 eq), Thionyl Chloride (SOCl₂,

5.0 eq), DMF (catalytic drops).

Conditions: Reflux (75-80°C) for 2-3 hours under anhydrous N₂ atmosphere.

Mechanism: The carboxylic acid hydroxyl attacks the sulfur of SOCl₂, releasing HCl and

SO₂ to form the highly reactive acyl chloride.

Control Point: Monitor gas evolution (HCl/SO₂). Reaction is complete when evolution

ceases and the solid dissolves.

Amidation:

Reagents: Anhydrous NH₃ (gas) or Ammonium Hydroxide (28% aq., excess).

Solvent: Dichloromethane (DCM) or THF (anhydrous).

Procedure: Cool the acyl chloride solution to 0°C. Slowly introduce the ammonia source.

The exotherm must be controlled to prevent hydrolysis or side reactions.

Causality: The nucleophilic nitrogen of ammonia attacks the electrophilic carbonyl carbon,

displacing the chloride ion.

Purification:
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Workup: Evaporate solvent. Wash the solid residue with saturated NaHCO₃ (to remove

unreacted acid) and water.

Recrystallization: Ethanol/Water (9:1) or Acetonitrile.

Validation: Purity >98% by HPLC.

Visualization: Synthetic Workflow
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Figure 1: Step-wise synthesis from the carboxylic acid precursor via acyl chloride activation.

Pharmacological Potential & Mechanism[5][9]
The quinoline-3-carboxamide scaffold is a "privileged structure" in medicinal chemistry, often

serving as a template for Cannabinoid Receptor 2 (CB2) agonists, Hematopoietic

Prostaglandin D Synthase (H-PGDS) inhibitors, and anticancer agents.

Structure-Activity Relationship (SAR)[10]
5-Chloro Substitution: Enhances metabolic stability by blocking the 5-position from oxidation

(a common metabolic soft spot in quinolines). It also increases lipophilicity, aiding in

hydrophobic pocket binding.

8-Methyl Substitution: Provides steric bulk near the quinoline nitrogen. In many kinase

inhibitors, substituents at the 8-position can enforce a specific torsion angle or fill a

hydrophobic sub-pocket.

3-Carboxamide: The primary amide is a hydrogen bond donor/acceptor motif. It is critical for

anchoring the molecule in the receptor active site, often interacting with backbone carbonyls

or side-chain residues (e.g., Asp, Glu).
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Target Pathways
H-PGDS Inhibition: Quinoline-3-carboxamides have been identified as potent inhibitors of H-

PGDS, an enzyme involved in inflammation (allergic response, Duchenne muscular

dystrophy).[2] The amide moiety binds to the H-PGDS active site, preventing PGD₂

production [1].

Anticancer (Topoisomerase/Kinase): Derivatives in this class frequently exhibit cytotoxicity

against MCF-7 and HCT-116 cell lines by intercalating DNA or inhibiting Topoisomerase II

[2].

Visualization: Signaling & Mechanism
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Figure 2: Dual potential mechanism of action targeting inflammatory and immune pathways.
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To ensure scientific integrity, the following characterization data is expected for the synthesized

compound.

¹H NMR (400 MHz, DMSO-d₆):

δ 2.65 (s, 3H, CH₃ at C8).

δ 7.50–8.50 (m, 4H, Aromatic protons). Look for the singlet at C4 (deshielded, ~8.8 ppm)

and the splitting pattern of the benzene ring (C6, C7).

δ 7.80, 8.20 (br s, 2H, NH₂ amide protons).

Mass Spectrometry (ESI):

Calc.[3][4][5][6] MW: 220.65.

Observed [M+H]⁺: 221.1 (characteristic 3:1 isotopic pattern due to Chlorine).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
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and industry.
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